2-(Methanesulfonyl)-5-(piperidin-1-yl)penta-2,4-dienenitrile
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Overview
Description
2-(Methanesulfonyl)-5-(piperidin-1-yl)penta-2,4-dienenitrile is a synthetic organic compound that features a methanesulfonyl group, a piperidine ring, and a conjugated diene nitrile system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methanesulfonyl)-5-(piperidin-1-yl)penta-2,4-dienenitrile typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the methanesulfonyl group: This can be achieved by reacting the intermediate with methanesulfonyl chloride under basic conditions.
Formation of the conjugated diene nitrile system: This step may involve the use of specific reagents and catalysts to introduce the diene and nitrile functionalities.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(Methanesulfonyl)-5-(piperidin-1-yl)penta-2,4-dienenitrile can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles or nucleophiles under appropriate conditions, such as alkyl halides or Grignard reagents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Methanesulfonyl)-5-(piperidin-1-yl)penta-2,4-dienenitrile would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(Methanesulfonyl)-5-(piperidin-1-yl)pent-2-enenitrile: A similar compound with a different degree of unsaturation.
2-(Methanesulfonyl)-5-(piperidin-1-yl)pentanenitrile: A saturated analog.
2-(Methanesulfonyl)-5-(pyrrolidin-1-yl)penta-2,4-dienenitrile: A compound with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
2-(Methanesulfonyl)-5-(piperidin-1-yl)penta-2,4-dienenitrile is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
329730-04-3 |
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Molecular Formula |
C11H16N2O2S |
Molecular Weight |
240.32 g/mol |
IUPAC Name |
2-methylsulfonyl-5-piperidin-1-ylpenta-2,4-dienenitrile |
InChI |
InChI=1S/C11H16N2O2S/c1-16(14,15)11(10-12)6-5-9-13-7-3-2-4-8-13/h5-6,9H,2-4,7-8H2,1H3 |
InChI Key |
PWYZRCSEOJENRN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(=CC=CN1CCCCC1)C#N |
Origin of Product |
United States |
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